![molecular formula C9H12N2O4 B2452784 ((1-(Furan-2-yl)ethyl)carbamoyl)glycine CAS No. 1153298-51-1](/img/structure/B2452784.png)
((1-(Furan-2-yl)ethyl)carbamoyl)glycine
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Overview
Description
Synthesis Analysis
The synthesis of furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, often involves multicomponent reactions . These reactions do not require any isolation of intermediates . The synthesis of furan compounds has been a topic of interest in recent years due to their wide range of advantageous biological and pharmacological properties .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . The compound has a molecular weight of 212.205.Chemical Reactions Analysis
Furan compounds, including this compound, are known for their reactivity. They can participate in a variety of chemical reactions, including 1,3-dipolar cycloaddition reactions . These reactions are often used in the synthesis of complex molecules .Scientific Research Applications
Glycine/NMDA Receptor Antagonists
Compounds like ethyl 1-N-carbamoyl-3-oxoquinoxaline-2-carboxylates, which share structural similarities with ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, have been studied for their binding activity to glycine/NMDA and AMPA receptors. These compounds, with spatially constrained side-chains, show potential as glycine/NMDA receptor antagonists, which is significant for neurological research (Varano et al., 2001).
Formation of Furan in Sugar-Glycine Model Systems
Studies on the formation of furan in sugar-glycine models reveal the impact of pH, temperature, and heating time on furan levels. This research is crucial in understanding furan formation in food processing and its potential health risks (Nie et al., 2013).
Synthesis of Pyrroles from Furan Derivatives
Research on synthesizing 1,2,4-trisubstituted pyrroles using furan derivatives, like glycine methyl ester, highlights a novel route for the production of these compounds. Such syntheses are important for developing new pharmaceuticals and chemicals (Friedrich et al., 2002).
Glycosidase Inhibitory Activities
The synthesis of furan derivatives, such as 5-(1',4'-dideoxy-1',4'-imino-d-erythrosyl)-2-methyl-3-furoic acid, and their testing for inhibitory activities towards glycosidases indicate potential for developing selective inhibitors for specific enzymes. This has implications in designing new therapeutic agents (Moreno‐Vargas et al., 2003).
Reactivity with Amino Acids
Research on the reactivity of furan metabolites, such as cis-2-butene-1,4-dial, with amino acids like glycine, helps understand the potential toxicological implications of furan exposure. This is significant in assessing the health risks associated with furan (Chen et al., 1997).
Synthesis of Constrained Homophenylalanine Analogs
The enantioselective synthesis of 2-(2-arylcyclopropyl)glycines starting from furan derivatives like acetylfuran is significant for producing conformationally restricted analogs of amino acids, which are useful in drug development (Demir et al., 2004).
Mechanism of Action
Future Directions
Furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, have been the subject of ongoing research due to their wide range of biological activities . They are considered valuable sources for pharmaceutical applications . The rapid progress in genomic information significantly stimulates the search for secondary metabolite producers and secondary metabolite biosynthesis .
properties
IUPAC Name |
2-[1-(furan-2-yl)ethylcarbamoylamino]acetic acid |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6(7-3-2-4-15-7)11-9(14)10-5-8(12)13/h2-4,6H,5H2,1H3,(H,12,13)(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFHXQTVGNAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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